

An In-depth Technical Guide to 3-Morpholin-4-ylaniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Morpholin-4-ylaniline

Cat. No.: B065803

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **3-Morpholin-4-ylaniline**, a key building block in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, validated analytical methodologies, and its role in synthetic applications, grounded in established scientific principles.

Section 1: Core Physicochemical & Structural Properties

3-Morpholin-4-ylaniline is a substituted aniline derivative featuring a morpholine ring at the meta-position. This structural arrangement imparts specific chemical characteristics that are pivotal for its application in organic synthesis.

The cornerstone of any chemical synthesis or analysis is the precise knowledge of the compound's molecular weight. The molecular weight of **3-Morpholin-4-ylaniline** is determined from its empirical formula, C10H14N2O^{[1][2][3]}. Based on the atomic weights of its constituent elements (Carbon, Hydrogen, Nitrogen, and Oxygen), the calculated molecular weight is 178.23 g/mol^{[1][2][3][4]}. This value is fundamental for stoichiometric calculations in reaction planning and for the interpretation of mass spectrometry data.

A summary of its key properties is presented below for quick reference.

Property	Value	Source
Molecular Weight	178.23 g/mol	PubChem[1], Sigma-Aldrich[2]
Molecular Formula	C10H14N2O	PubChem[1], Sigma-Aldrich[2], ChemicalBook[3]
CAS Number	159724-40-0	PubChem[1], ChemicalBook[3], Apollo Scientific
IUPAC Name	3-morpholin-4-ylaniline	PubChem[1]
Physical Form	Solid	Sigma-Aldrich[2], ChemicalBook[3]
Melting Point	117-121 °C	Apollo Scientific
pKa (Predicted)	5.27 ± 0.10	ChemicalBook[3]

It is crucial to distinguish **3-Morpholin-4-ylaniline** from its isomers and related derivatives, such as the fluorinated analogue 3-Fluoro-4-morpholinoaniline (CAS 93246-53-8), which has a higher molecular weight of 196.22 g/mol due to the presence of a fluorine atom[5][6]. Similarly, the chloro-derivative, 3-Chloro-4-morpholinoaniline (CAS 55048-24-3), has a molecular weight of 212.68 g/mol [7]. Accurate identification via CAS number is therefore essential.

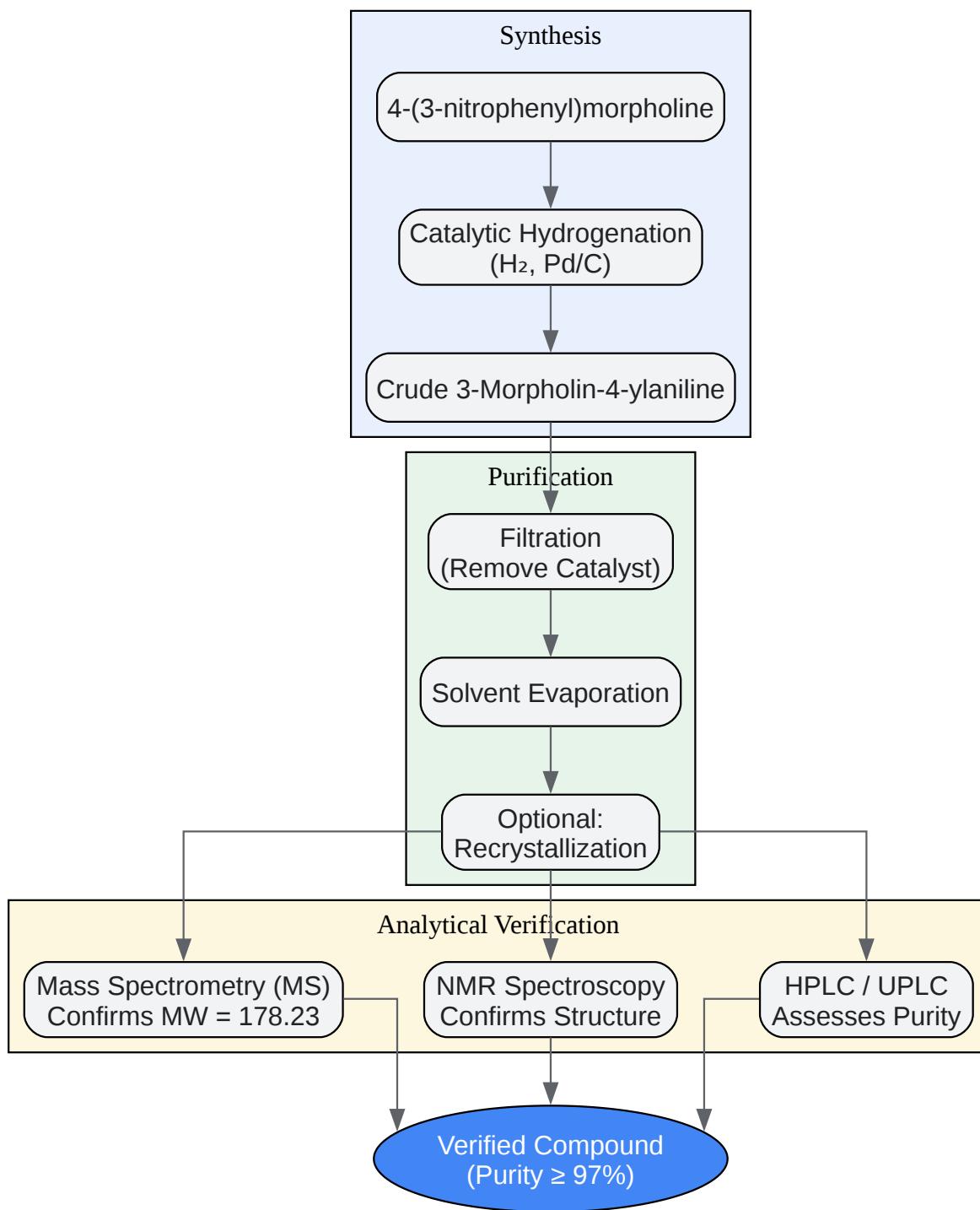
Section 2: Synthesis & Verification Workflow

The synthesis and subsequent verification of **3-Morpholin-4-ylaniline**'s identity and purity are critical steps in ensuring the reliability of downstream applications. A typical workflow involves chemical synthesis followed by rigorous analytical characterization.

2.1 Synthesis Pathway

A common and effective method for synthesizing **3-Morpholin-4-ylaniline** is through the reduction of its nitro-precursor, 4-(3-nitrophenyl)morpholine[3]. This reaction is typically achieved via catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation


- Reaction Setup: Dissolve 4-(3-nitrophenyl)morpholine (1 equivalent) in a suitable solvent such as methanol (MeOH) in a reaction vessel.
- Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution[3].
- Hydrogenation: Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature[3].
- Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
- Work-up: Upon completion, remove the palladium catalyst by filtration through a pad of diatomaceous earth (e.g., Celite®)[3].
- Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-(4-morpholiny)aniline product[3]. The product can be further purified by recrystallization or column chromatography if necessary.

The rationale for using catalytic hydrogenation is its high efficiency and clean conversion, typically yielding the desired aniline with minimal side products. The palladium catalyst provides a surface for the reaction between hydrogen gas and the nitro group, facilitating its reduction to an amine.

2.2 Analytical Verification

Post-synthesis, it is imperative to verify the molecular weight and structure to confirm the identity and purity of the compound. Mass spectrometry is the primary technique for confirming the molecular weight.

Workflow Diagram: From Synthesis to Verified Compound

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and analytical verification of **3-Morpholin-4-ylaniline**.

Mass Spectrometry (MS): In a typical analysis using electrospray ionization (ESI), the compound is expected to show a prominent ion peak at m/z 179.24, corresponding to the protonated molecule $[M+H]^+[3]$. This direct measurement provides strong evidence for the successful synthesis of the target compound with the correct molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are used to elucidate the molecular structure, confirming the connectivity of the aniline and morpholine rings and the substitution pattern.

Section 3: Applications in Drug Development

3-Morpholin-4-ylaniline serves as a versatile intermediate in the synthesis of pharmacologically active molecules. The morpholine moiety is often incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and modulate receptor binding affinity. The aniline group provides a reactive handle for further chemical modifications, such as amide bond formation or participation in cross-coupling reactions.

For example, this scaffold is structurally related to components used in the synthesis of various kinase inhibitors and other therapeutic agents, where the morpholine group often occupies a solvent-exposed region of a protein's binding pocket.

Section 4: Safety & Handling

Proper handling of **3-Morpholin-4-ylaniline** is essential in a laboratory setting. It is classified as harmful and an irritant.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4].
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[3][4].
- Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear protective gloves, safety glasses, and a lab coat.
- Storage: Store under an inert atmosphere (nitrogen or argon) at 2–8 °C[3].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(Morpholin-4-yl)aniline | C10H14N2O | CID 847768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Morpholin-4-ylaniline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-(4-Morpholiny)aniline | 159724-40-0 [chemicalbook.com]
- 4. 159724-40-0|3-(4-Morpholiny)aniline|BLD Pharm [bldpharm.com]
- 5. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. innospk.com [innospk.com]
- 7. 3-CHLORO-4-MORPHOLINOANILINE | 55048-24-3 [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Morpholin-4-ylaniline]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b065803#molecular-weight-of-3-morpholin-4-ylaniline\]](https://www.benchchem.com/product/b065803#molecular-weight-of-3-morpholin-4-ylaniline)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com